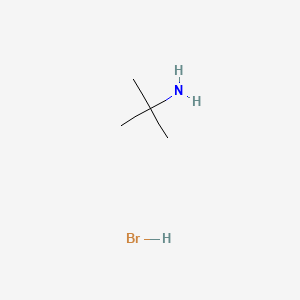

tert-Butylamine hydrobromide

Description

Molecular Structure and Isomerism

tert-Butylamine hydrobromide possesses the molecular formula C4H12BrN, with a molecular weight of 154.05 grams per mole. The compound exists as the hydrobromide salt of tert-butylamine, formally designated by the IUPAC nomenclature as hydrogen 2-methylpropan-2-amine bromide. The structural representation can be expressed through the SMILES notation as [H+].[Br-].CC(C)(C)N, clearly indicating the ionic nature of the compound with distinct cationic and anionic components.

The molecular architecture centers around a tertiary carbon atom bonded to three methyl groups and one amino group, creating a highly branched structure characteristic of tert-butyl compounds. This branching pattern results in significant steric hindrance around the nitrogen center, influencing both the chemical reactivity and physical properties of the salt. The InChI key CQKAPARXKPTKBK-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The compound exhibits no stereoisomerism due to the symmetrical arrangement of the three methyl groups around the quaternary carbon center. However, the ionic nature of the hydrobromide salt creates a distinct structural entity compared to the free amine base, with the protonated nitrogen forming a stable ammonium cation that associates with the bromide anion through ionic interactions.

Physicochemical Characteristics (Solubility, Melting Point, Density)

The physicochemical profile of this compound demonstrates characteristic properties consistent with organic ammonium salts. The compound exhibits a melting point range of 115-117°C (239-243°F), indicating substantial thermal stability for an organic ammonium salt. This relatively high melting point reflects the strong ionic interactions between the ammonium cation and bromide anion, as well as potential hydrogen bonding networks in the solid state.

The density of this compound is reported as 1.23 grams per cubic centimeter, significantly higher than the density of the corresponding free amine base, which demonstrates a density of 0.696 grams per milliliter at 25°C. This increased density in the salt form results from the incorporation of the heavy bromide ion and the more compact crystal packing enabled by ionic interactions.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 154.05 | g/mol | |

| Melting Point | 115-117 | °C | |

| Boiling Point | 171 | °C | |

| Density | 1.23 | g/cm³ | |

| Physical State | Crystalline Powder | - | |

| Color | White to Almost White | - |

Solubility characteristics reveal excellent dissolution properties in polar solvents. The compound demonstrates high solubility in water, reflecting the ionic nature and the ability to form hydrogen bonds through both the ammonium nitrogen and the bromide anion. Additionally, this compound shows solubility in ethanol and acetone, indicating compatibility with moderately polar organic solvents. This broad solubility profile makes the compound particularly useful for synthetic applications requiring dissolution in various solvent systems.

Stereochemical and Structural Analysis (3D Conformers, Branching Effects)

The three-dimensional molecular geometry of this compound is dominated by the tetrahedral arrangement around the central carbon atom of the tert-butyl group. The quaternary carbon center adopts a tetrahedral geometry with bond angles approaching 109.5 degrees, creating a compact, spherical molecular profile. This geometric arrangement results in significant steric bulk that influences both intermolecular interactions and chemical reactivity patterns.

The branching effects introduced by the tert-butyl substituent create substantial steric hindrance around the nitrogen center. This steric crowding affects the accessibility of the nitrogen lone pair in the free base form and influences the stability of the protonated ammonium form in the hydrobromide salt. The three methyl groups create a protective shell around the nitrogen, reducing its susceptibility to nucleophilic attack while maintaining the basic character necessary for salt formation.

Conformational analysis reveals limited rotational freedom around the carbon-nitrogen bond due to the steric interactions between the methyl groups and the amino hydrogen atoms. The preferred conformations minimize steric clashes while maximizing stabilizing interactions through hyperconjugation between the carbon-carbon bonds and the nitrogen lone pair orbital system.

The crystal structure of this compound likely involves extensive hydrogen bonding networks between the ammonium protons and bromide anions, creating three-dimensional lattice arrangements that contribute to the observed thermal stability and crystalline nature of the compound. These intermolecular interactions are facilitated by the compact nature of the tert-butyl group, which allows for efficient packing in the solid state.

Computational Properties (Thermodynamic Data, Quantum Mechanical Models)

While specific quantum mechanical calculations for this compound are limited in the available literature, computational studies of the related free amine provide insights into the electronic structure and thermodynamic properties of the system. Research on tert-butylamine reveals that the compound possesses characteristic bond enthalpies of 413 kilojoules per mole for the nitrogen-hydrogen bond and 424 kilojoules per mole for the carbon-hydrogen bonds when calculated using G4 model chemistry.

The formation of the hydrobromide salt involves protonation of the nitrogen center, which significantly alters the electronic distribution and molecular orbital characteristics compared to the free amine. The protonation process results in the formation of a formal positive charge on nitrogen, leading to contraction of the molecular orbitals and increased ionic character in the bonding interactions.

Computational models suggest that the tert-butyl group exerts significant electron-donating effects through hyperconjugation and inductive mechanisms, stabilizing the positive charge on the protonated nitrogen center. This stabilization contributes to the relatively high basicity of tert-butylamine and the consequent stability of its ammonium salts, including the hydrobromide form.

Thermodynamic considerations indicate that the salt formation process between tert-butylamine and hydrobromic acid is highly favorable, driven by the strong acid-base interaction and the formation of stable ionic bonds. The enthalpy of formation for the hydrobromide salt incorporates contributions from ionic interactions, hydrogen bonding, and crystal packing effects, resulting in a thermodynamically stable crystalline solid under ambient conditions.

Vapor pressure calculations suggest that this compound exhibits low volatility compared to the free amine base, with the ionic nature effectively reducing the tendency for sublimation or vaporization. This low volatility characteristic, combined with the thermal stability evidenced by the melting point data, indicates favorable thermodynamic properties for handling and storage applications.

Properties

IUPAC Name |

2-methylpropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKAPARXKPTKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-64-9 (Parent) | |

| Record name | tert-Butylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60209214 | |

| Record name | tert-Butylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60469-70-7 | |

| Record name | 2-Propanamine, 2-methyl-, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60469-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R857884BW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Alkylation of Urea :

-

MTBE reacts with urea in concentrated sulfuric acid (98%) at 20–25°C to form tert-butyl urea.

-

The reaction mixture is stirred for 1–2 hours, followed by a 16-hour standing period to complete crystallization.

-

-

Hydrolysis of tert-Butyl Urea :

-

Salt Formation :

Table 1: Key Parameters for tert-Butylamine Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| MTBE reaction temperature | 20–25°C | |

| Hydrolysis time | 3 hours | |

| Distillation range | 42–46°C | |

| Final purity (amine) | >95% | |

| Recrystallization solvent | Absolute ethanol |

Purification and Recrystallization Techniques

Purification is critical to achieving the high solubility and moisture resistance required for perovskite applications.

Ethanol-Diethyl Ether Recrystallization

Drying Protocols

-

Drying at 105°C ensures complete solvent removal, critical for avoiding defects in perovskite films.

-

Spectroscopic validation : Infrared (IR) spectroscopy confirms the absence of ethanol or ether residues.

Alternative Preparation Methods

While the urea alkylation route dominates industrial production, other methods have been explored:

Reductive Amination of Aldehydes

Direct Reaction with Hydrobromic Acid

-

tert-Butylamine gas is bubbled through concentrated HBr in ethanol.

-

Efficiency : High (>90%) but requires stringent control of stoichiometry to avoid dihydrobromide formation.

Characterization and Quality Control

Spectroscopic Analysis

Table 2: Analytical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular weight | 154.05 g/mol | |

| Water solubility | >100 g/L (20°C) | |

| Melting point | 245–247°C (decomposes) | |

| Purity (HPLC) | ≥99.5% |

Industrial and Research Applications Influencing Synthesis

Perovskite Solar Cells

Chemical Reactions Analysis

Types of Reactions:

Neutralization Reactions: tert-Butylamine hydrobromide neutralizes acids in exothermic reactions to form salts and water.

Cross-Coupling Reactions: It can act as a bifunctional additive in nickel-catalyzed photoredox reactions, facilitating C–O and C–N bond-forming reactions.

Common Reagents and Conditions:

Acids: Reacts with acids to form salts.

Nickel Catalysts: Used in cross-coupling reactions with visible light.

Major Products:

Salts: Formed from neutralization reactions.

Functionalized Molecules: Produced in cross-coupling reactions.

Scientific Research Applications

Applications Overview

-

Pharmaceuticals

- Counterion in Drug Formulations : tert-Butylamine hydrobromide serves as a counterion to enhance the solubility and stability of various drug compounds. It is particularly useful in formulations where solubility is a challenge, thus improving bioavailability .

- Potential Anti-inflammatory Agent : Research indicates that this compound may exhibit anti-inflammatory properties similar to paracetamol by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) in vitro. Further studies are needed to confirm its efficacy and safety in vivo.

-

Chemical Synthesis

- Intermediate in Organic Reactions : The compound is utilized as an intermediate in the synthesis of various organic compounds, including sulfenamides used as rubber accelerators, which modify the vulcanization process of rubber .

- Catalyst in Electrolytic Processes : In industrial applications, it acts as a catalyst in the electrolytic production of sodium from molten sodium chloride, facilitating the conversion process.

- Material Science

-

Biological Research

- Research Tool : The compound is used to study protein-ligand interactions and cellular processes such as ion transport and membrane permeability due to its ability to alter solution pH.

Data Tables

-

Modification of Perovskite Solar Cells

- A study demonstrated that incorporating tert-butylammonium bromide into perovskite structures resulted in improved crystallinity and stability under humid conditions. This modification led to enhanced performance metrics for solar cells, showcasing the compound's utility in renewable energy technologies .

-

Pharmaceutical Formulation Development

- In a recent formulation study, this compound was used to enhance the solubility of a poorly soluble drug candidate. The results indicated a significant increase in dissolution rates compared to formulations without the compound, highlighting its role in pharmaceutical development.

Mechanism of Action

tert-Butylamine hydrobromide exerts its effects primarily through its ability to neutralize acids and participate in cross-coupling reactions. In biological systems, it can form stable complexes with enzymes and proteins, influencing their activity and interactions .

Comparison with Similar Compounds

Comparison with Similar Alkylamine Hydrobromides

tert-Butylamine hydrobromide belongs to a broader class of alkylamine hydrobromides. Below is a detailed comparison with structurally related compounds:

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₄H₁₂N·HBr | 180.06 | 60469-70-7 | Branched tert-butyl group |

| Butylamine Hydrobromide | C₄H₁₁N·HBr | 166.05 | 15567-09-6 | Linear n-butyl chain |

| Isobutylamine Hydrobromide | C₄H₁₁N·HBr | 166.05 | 74098-36-5 | Branched iso-butyl chain |

| Benzylamine Hydrobromide | C₇H₉N·HBr | 202.07 | 37488-40-7 | Aromatic benzyl group |

Key Observations :

- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, reducing its nucleophilicity compared to linear analogs like butylamine hydrobromide .

- Solubility: All compounds are highly soluble in polar solvents, but this compound may exhibit lower solubility in non-polar solvents due to its bulky structure .

- For example, molybdenum complexes with tert-butylamine ligands decompose at ~170 °C, suggesting similar resilience in the hydrobromide salt .

Research Findings and Industrial Relevance

- Perovskite Solar Cells : this compound improves device efficiency by ~18% in methylammonium lead bromide perovskites, outperforming isobutylamine analogs due to better lattice stabilization .

- Catalysis : In molybdenum chemistry, this compound derivatives exhibit superior catalytic activity in olefin metathesis compared to benzylamine-based systems .

- Limitations : The steric bulk of this compound can hinder reactions requiring small ligands, limiting its use in certain coordination chemistries .

Biological Activity

Tert-butylamine hydrobromide (TBAHB) is a quaternary ammonium salt derived from tert-butylamine and hydrobromic acid, characterized by its white crystalline form and amine-like odor. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TBAHB, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 162.05 g/mol

- Solubility : Soluble in water, exhibiting basic properties that allow it to neutralize acids.

TBAHB exhibits biological activity primarily through its structural similarities to other amines, particularly paracetamol (acetaminophen). It is hypothesized that TBAHB may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to paracetamol, thereby reducing the production of inflammatory mediators such as prostaglandins and thromboxanes. Research indicates that TBAHB may demonstrate anti-inflammatory properties in vitro, although further studies are necessary to confirm its efficacy in vivo .

Biological Applications

-

Therapeutic Potential :

- TBAHB has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit COX enzymes .

- Its structural characteristics suggest possible applications in drug formulation as a counterion to enhance solubility .

-

Research Tool :

- Used in various biological studies to investigate protein-ligand interactions.

- Can influence cellular processes such as ion transport and membrane permeability due to its ability to alter solution pH .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of TBAHB by measuring its impact on COX enzyme activity. The results indicated a significant reduction in COX-1 and COX-2 activity in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Study 2: Protein Interaction Studies

In another investigation, TBAHB was utilized to study its interaction with specific proteins involved in cellular signaling pathways. The findings revealed that TBAHB could modulate protein function, providing insights into its role in biochemical processes .

Toxicological Profile

While exploring the biological activity of TBAHB, it is essential to consider its safety profile:

- Acute Toxicity : The compound exhibits irritant properties and can cause respiratory tract irritation upon inhalation .

- LD50 Values : Acute oral LD50 values for related amines suggest a range from 122 mg/kg bw (isopropylamine) to approximately 2813 mg/kg bw for less toxic variants .

- Repeated Dose Toxicity : Local effects such as irritation have been noted following repeated inhalation exposure at concentrations around 200 mg/m³ .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| Tert-Butylamine | CHN | Colorless liquid; used as a base in synthesis |

| n-Butylamine | CHN | Linear structure; different reactivity profile |

| Sec-Butylamine | CHN | Secondary amine; distinct steric hindrance |

| Isobutylamine | CHN | Branching affects physical properties |

| Tert-Amylamine | CHN | Similar branching but one more carbon atom |

TBAHB stands out due to its quaternary ammonium nature and specific applications in pharmaceuticals where it enhances drug solubility compared to other similar compounds.

Q & A

Q. What are the key physicochemical properties of tert-Butylamine hydrobromide relevant to experimental handling?

this compound (CAS RN: 60469-70-7) is a hydrobromic acid salt of tert-butylamine. Key properties include:

- Molecular weight : The base compound (tert-butylamine) has a molecular weight of 73.14 g/mol; the hydrobromide form is heavier due to HBr addition.

- Solubility : Soluble in polar solvents like water, alcohols, and chloroform, critical for reaction design .

- Hygroscopicity : Requires anhydrous storage to prevent decomposition.

- Flash point : ~70°F (tert-butylamine base), necessitating flammability precautions during handling .

Q. How is this compound synthesized, and what stoichiometric considerations are critical?

The compound is typically synthesized via acid-base reaction: tert-butylamine reacts with hydrobromic acid (HBr) in a 1:1 molar ratio. Key steps include:

- Precursor preparation : tert-Butylamine can be synthesized from tert-butyl alcohol via catalytic amination or cyanide-based methods .

- Neutralization : Controlled addition of HBr to tert-butylamine under cooling to avoid exothermic side reactions.

- Purification : Recrystallization from ethanol or ether to remove unreacted HBr .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Standard methods include:

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–220 nm.

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group resonance at δ ~1.2 ppm) .

- Elemental analysis : Validates stoichiometry by measuring C, H, N, and Br content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in perovskite precursor synthesis?

In perovskite solar cell research, this compound acts as a precursor for organic-inorganic hybrid materials. Optimization strategies include:

- Solvent selection : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and film formation .

- Stoichiometric control : Maintain a 1:1 molar ratio with lead iodide to avoid PbI residues.

- Annealing conditions : Post-deposition thermal treatment at 100–150°C improves crystallinity .

Q. What strategies resolve discrepancies in pharmacological activity data involving this compound salts?

Variations in pharmacological activity may arise from:

- Salt form differences : Compare hydrobromide with hydrochloride or other salts via dissolution testing and bioassays .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., tert-butyl alcohol from hydrolysis) .

- Crystallinity studies : X-ray diffraction (XRD) assesses polymorphic forms affecting bioavailability .

Q. How does this compound’s stability under various storage conditions impact experimental reproducibility?

Stability studies should evaluate:

Q. What advanced spectroscopic methods differentiate this compound from related amine hydrobromides?

Techniques include:

- FTIR spectroscopy : Distinct N–H stretching (~3300 cm) and C–N vibrations (~1250 cm) .

- Mass spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns of bromine (m/z 79/81) .

- Single-crystal XRD : Resolves spatial arrangement of the tert-butyl group and bromide counterion .

Methodological Notes

- Experimental Design : Follow ICH guidelines for stability testing (temperature, humidity, light) and validate methods per pharmacopeial standards .

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and XRD for structural confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.